4,5-Dimethylthiophene-3-carbaldehyde
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Overview
Description
4,5-Dimethylthiophene-3-carbaldehyde is an organic compound with the molecular formula C7H8OS. It belongs to the class of thiophene derivatives, which are known for their aromatic properties and sulfur-containing heterocyclic structure. This compound is characterized by the presence of two methyl groups at the 4 and 5 positions of the thiophene ring and an aldehyde group at the 3 position. It is used in various chemical syntheses and research applications due to its unique structural features.
Preparation Methods
The synthesis of 4,5-Dimethylthiophene-3-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of 1,4-dithiane-2,5-diol with ynals, which produces 2-substituted thiophene-3-carbaldehyde derivatives in good yields . Another method includes the condensation reactions such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods often involve optimized reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
4,5-Dimethylthiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups and the thiophene ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-Dimethylthiophene-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocyclic derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4,5-Dimethylthiophene-3-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the thiophene ring can participate in π-π interactions with aromatic systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
4,5-Dimethylthiophene-3-carbaldehyde can be compared with other thiophene derivatives such as:
Thiophene-2-carbaldehyde: Lacks the methyl groups at the 4 and 5 positions, resulting in different reactivity and properties.
2,5-Dimethylthiophene: Lacks the aldehyde group, which significantly alters its chemical behavior and applications.
4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carbaldehyde: Contains additional hydrogenated rings, leading to different structural and electronic properties. The presence of the methyl groups and the aldehyde functionality in this compound makes it unique and valuable for specific synthetic and research applications.
Properties
IUPAC Name |
4,5-dimethylthiophene-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-5-6(2)9-4-7(5)3-8/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBILYRKOIDVSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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